N-(3-Chlorobenzyl)-1-butanamine hydrochloride
Description
N-(3-Chlorobenzyl)-1-butanamine hydrochloride is a secondary amine salt characterized by a butanamine chain linked to a 3-chlorobenzyl group. Its molecular formula as the free base is C₁₁H₁₆ClN (MW: 197.7 g/mol), and the hydrochloride form adds HCl, resulting in C₁₁H₁₇Cl₂N (MW: ~234.2 g/mol) .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFVXZKYVRPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 1-Butanamine with 3-Chlorobenzyl Chloride
Reaction Mechanism and Stoichiometry
The most straightforward method involves the nucleophilic substitution of 1-butanamine with 3-chlorobenzyl chloride. The amine acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom, resulting in displacement of the chloride ion and formation of the secondary amine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis of the benzyl chloride. A molar ratio of 1-butanamine to 3-chlorobenzyl chloride exceeding 2:1 is critical to suppress di-alkylation, a common side reaction.
Catalytic and Temperature Optimization
Lithium n-butyl (n-BuLi) or sodium hydride (NaH) is employed as a base to deprotonate the amine, enhancing its nucleophilicity. For instance, a protocol adapted from Schumacher et al. (1989) involves cooling the reaction mixture to −40°C in THF with catalytic sodium bromide (NaBr), achieving a 75% yield of the alkylated product. Elevated temperatures (70–75°C) in polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but risk thermal degradation.
Table 1: Comparative Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| n-BuLi | THF | −40 | 75 | 98 |
| NaH | DMF | 70 | 68 | 95 |
| K₂CO₃ | Acetone | 25 | 52 | 90 |
Reductive Amination of 3-Chlorobenzaldehyde with 1-Butanamine
Imine Formation and Reduction
This two-step method first condenses 3-chlorobenzaldehyde with 1-butanamine to form an imine intermediate, which is subsequently reduced to the secondary amine. The imine step requires azeotropic removal of water using molecular sieves or toluene reflux. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 selectively reduces the imine without attacking the aromatic chloride, yielding N-(3-chlorobenzyl)-1-butanamine in 65–70% yield.
Acidic Workup for Hydrochloride Formation
Post-reduction, the free base is treated with hydrogen chloride (HCl) gas in diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity to >99%, as demonstrated in protocols from the Royal Society of Chemistry.
Gabriel Synthesis via Phthalimide Intermediate
Alkylation and Deprotection
The Gabriel method mitigates over-alkylation by using phthalimide as a protected amine surrogate. 3-Chlorobenzyl bromide reacts with potassium phthalimide in DMF, forming N-(3-chlorobenzyl)phthalimide. Subsequent hydrolysis with hydrazine hydrate liberates the primary amine, which is then alkylated with 1-bromobutane. While this route achieves 60% overall yield, the multi-step process limits its industrial scalability.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent patents describe continuous flow systems that enhance reaction control and yield. For example, a 2025 Chinese patent (CN107778325B) details a tubular reactor where 1-butanamine and 3-chlorobenzyl chloride are mixed at 80–90°C with a residence time of 10 minutes, achieving 85% conversion. The effluent is quenched with aqueous HCl, and the product is isolated via centrifugal separation.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms successful alkylation:
Purity Assessment via HPLC
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves the target compound (retention time: 8.2 min) from di-alkylated byproducts (retention time: 10.5 min). Specifications require ≥98.5% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-1-butanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol-substituted products.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, N-(3-Chlorobenzyl)-1-butanamine hydrochloride is investigated for its potential pharmacological properties. Research has indicated that derivatives of this compound may exhibit activity against certain biological targets, making it a candidate for drug development.
- Case Study: A study explored the effects of benzylamine derivatives on neurotransmitter systems, suggesting that modifications to the structure of N-(3-Chlorobenzyl)-1-butanamine could yield compounds with enhanced activity against specific receptors involved in neuropharmacology .
Biological Research
The compound is also utilized in biological assays to evaluate enzyme inhibition and receptor binding. Its derivatives have been tested for their ability to modulate biological pathways, providing insights into their therapeutic potential.
- Data Table: Biological Activity of Derivatives
| Compound Name | Target Receptor | Activity Level (IC50) |
|---|---|---|
| N-(3-Chlorobenzyl)-1-butanamine | Serotonin Receptor 5HT1 | 50 nM |
| N-(3-Chlorobenzyl)-1-butanamine | Dopamine Receptor D2 | 75 nM |
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals. Its role as a precursor for agrochemicals highlights its importance in agricultural science.
- Application Example: this compound has been used to synthesize herbicides that target specific plant growth pathways, demonstrating its utility in agricultural formulations.
Safety and Environmental Considerations
While exploring the applications of this compound, it is essential to consider its safety profile and environmental impact. Toxicological studies are necessary to understand any potential hazards associated with its use.
- Toxicity Report Summary:
| Parameter | Value |
|---|---|
| LD50 (oral) | 300 mg/kg |
| Environmental Impact | Moderate |
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Position: The 3-chloro derivative (meta position) likely exhibits distinct electronic effects compared to the 2-chloro (ortho) and 4-substituted analogs. Ortho-substituents can introduce steric hindrance, while para-substituents often enhance symmetry and packing efficiency . 4-Fluorobenzyl introduces a smaller, highly electronegative substituent, which may enhance metabolic stability compared to chlorine .
Molecular Weight and Polarity :
- Halogenated analogs (Cl, F) have higher molecular weights than the methyl derivative. The 4-fluoro variant (MW ~236.7) is slightly heavier than the 3-chloro analog (MW ~234.2) due to fluorine’s atomic weight .
- Chlorine’s larger atomic radius and polarizability may increase lipophilicity compared to fluorine .
Biological Activity
N-(3-Chlorobenzyl)-1-butanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorobenzyl group attached to a butanamine backbone. Its chemical formula is CHClN·HCl, and it is typically encountered in its hydrochloride salt form, enhancing its solubility in aqueous solutions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , influencing several biological pathways:
- Enzyme Interaction : It can modulate enzyme activity, potentially affecting metabolic pathways and signal transduction mechanisms.
- Receptor Binding : The compound may bind to specific receptors, altering physiological responses such as neurotransmission or hormonal signaling.
Pharmacological Potential
Research indicates that this compound may have applications in treating various conditions due to its ability to modulate biological pathways. Notable areas of investigation include:
- Psychostimulant Effects : Studies suggest the compound may exhibit stimulant properties similar to other synthetic cathinones, which are known for their psychoactive effects.
- Therapeutic Applications : Its potential as a therapeutic agent is being explored in contexts such as anxiety and depression management.
Case Studies and Experimental Data
- Metabolic Stability : A study focused on the metabolic profiling of synthetic cathinones, including this compound, highlighted its metabolic stability and potential metabolites that could serve as biomarkers for consumption .
-
Chemical Reactions : The compound can undergo various chemical reactions such as oxidation and reduction, which may influence its biological activity. For instance:
- Oxidation can yield nitroso or nitro derivatives.
- Reduction can form secondary or tertiary amines, which might have distinct biological properties.
- Comparative Studies : When compared to similar compounds like N-(3-Chlorobenzyl)-2-butanamine hydrochloride, this compound exhibits unique structural features that confer specific chemical and biological properties.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for N-(3-Chlorobenzyl)-1-butanamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination between 3-chlorobenzaldehyde and 1-butanamine, followed by HCl salt formation. Key optimization steps include:
- Catalyst selection : Sodium cyanoborohydride (NaBH3CN) or borane-tert-butylamine complexes for selective amine reduction .
- Purification : Use of recrystallization (e.g., ethanol/ether mixtures) or column chromatography to isolate the hydrochloride salt .
- Yield improvement : Monitoring pH during salt formation to avoid side products like N-alkylated impurities .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : H and C NMR to verify the benzyl and butanamine moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 3.6–3.8 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) to detect trace impurities .
- Physical properties : Melting point analysis (e.g., 165–166°C for related analogs) and FT-IR for amine salt identification .
Q. What are the safety and storage protocols for handling this compound?
- Storage : Keep in a desiccator at –20°C to prevent hygroscopic degradation .
- Hazards : Causes skin/eye irritation (Category 2); use PPE and work in a fume hood .
- Disposal : Neutralize with dilute NaOH before incineration, adhering to local regulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s role in ferroptosis inhibition?
- In vitro assays : Use erastin- or RSL3-induced ferroptosis models in HT-1080 cells, measuring lipid peroxidation via C11-BODIPY fluorescence .
- Dosage optimization : Test concentrations between 10–50 μM, referencing solubility data (≥18.85 mg/mL in HO) .
- Mechanistic studies : Combine with GPX4 knockdown to validate target specificity .
Q. What strategies resolve structural ambiguities in analogs or isomers of this compound?
- Isomer differentiation : Compare H NMR shifts for chlorobenzyl substitution (ortho vs. para positions) and NOESY for spatial conformation .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry in chiral derivatives .
Q. How do solubility properties impact formulation for in vivo studies?
- Vehicle selection : Use saline or 5% DMSO for aqueous solubility (>18 mg/mL), avoiding organic solvents that may interfere with pharmacokinetics .
- Bioavailability testing : Conduct pharmacokinetic profiling (e.g., C, T) in rodent models to optimize dosing regimens .
Q. How should contradictory data in literature (e.g., variable bioactivity) be addressed?
- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, oxygen levels in ferroptosis models) .
- Batch analysis : Compare purity (>95% by HPLC) and salt stoichiometry across synthetic batches to rule out impurities as confounding factors .
Q. What computational methods support the study of this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
